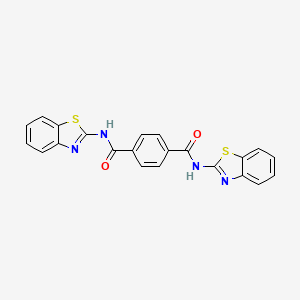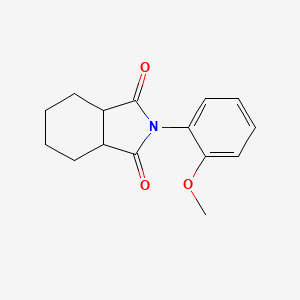![molecular formula C18H16N4 B5092608 N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide](/img/structure/B5092608.png)
N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide, also known as IQDMA, is a synthetic compound used in scientific research. It is a member of the indoloquinoline family and is known for its potential as an anticancer agent. The purpose of
Mécanisme D'action
The exact mechanism of action of N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide is not fully understood, but it is believed to target multiple pathways involved in cancer cell growth and survival. One study found that this compound inhibits the activity of an enzyme called topoisomerase I, which is involved in DNA replication and repair. By inhibiting this enzyme, this compound may prevent cancer cells from dividing and replicating.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to inhibiting cancer cell growth, this compound has been shown to induce cell cycle arrest, increase reactive oxygen species (ROS) production, and activate the mitochondrial apoptotic pathway. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide is its potential as an anticancer agent. Its ability to inhibit cancer cell growth and induce apoptosis makes it a promising candidate for cancer treatment. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities for use in lab experiments.
However, there are also limitations to using this compound in lab experiments. One limitation is its potential toxicity. While this compound has been found to be relatively non-toxic to normal cells, it can be toxic to cancer cells at high concentrations. Additionally, this compound is not very water-soluble, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide. One area of interest is its potential as a combination therapy with other anticancer agents. This compound has been found to enhance the activity of other anticancer agents, such as paclitaxel and cisplatin. Another area of interest is the development of this compound analogs with improved solubility and bioavailability.
Conclusion:
In conclusion, this compound is a synthetic compound with potential as an anticancer agent. Its mechanism of action involves targeting multiple pathways involved in cancer cell growth and survival. While there are limitations to using this compound in lab experiments, it is a promising candidate for cancer treatment. Future research on this compound may lead to the development of new cancer therapies and improved treatment outcomes.
Méthodes De Synthèse
N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide is synthesized through a multi-step process involving the reaction of 2-amino-3-carbethoxyindole with 2-bromoacetophenone, followed by cyclization with potassium carbonate. The resulting product is then treated with dimethylformamide dimethyl acetal to form this compound.
Applications De Recherche Scientifique
N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment.
Propriétés
IUPAC Name |
N'-(10H-indolo[3,2-b]quinolin-2-yl)-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4/c1-22(2)11-19-13-7-8-15-12(9-13)10-17-18(21-15)14-5-3-4-6-16(14)20-17/h3-11,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHHJMPTQRVEFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=CC2=CC3=C(C4=CC=CC=C4N3)N=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49647639 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5092540.png)
![1-{2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5092546.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B5092561.png)


![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-1,2-dimethyl-4-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B5092576.png)
![pentyl (4-{[(2-hydroxy-2-phenylethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5092584.png)



![4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B5092622.png)
![3-hydroxy-N-[3-(2-quinoxalinyl)phenyl]-2-naphthamide](/img/structure/B5092623.png)
![4-(1-cyano-2-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}vinyl)benzoic acid](/img/structure/B5092625.png)
![methyl 4-[({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]-4-oxobutanoate](/img/structure/B5092632.png)
